molecular formula C24H26F2N2O8S B1674630 Garenoxacin mesylate CAS No. 223652-90-2

Garenoxacin mesylate

Cat. No. B1674630
M. Wt: 540.5 g/mol
InChI Key: IGTHEWGRXUAFKF-NVJADKKVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Garenoxacin mesylate, also known as GRNX, is a quinolone antibiotic that is used for the treatment of Gram-positive and Gram-negative bacterial infections . It was discovered by Toyama Chemical Co., Ltd. of Tokyo, Japan, and is currently being marketed in Japan under the tradename Geninax .

Scientific Research Applications

1. Stability-Indicating Assay and Dissolution of Garenoxacin in Tablets

  • Summary of Application: A stability-indicating method for the assay and dissolution of garenoxacin in garenoxacin tablets (200 mg) was developed .
  • Results: The QbD-based RP-HPLC method was stability-indicating, simple, precise, and accurate. The assay method was linear over 12.5 to 75 µg/mL at the detection wavelength of 280 nm .

2. Particle Size Measurement of Garenoxacin Mesylate API

  • Summary of Application: A new method was developed for the particle size measurement of Garenoxacin mesylate Active Pharmaceutical Ingredient (API) using Malvern 2000 .
  • Methods of Application: Liquid paraffin was used as the dispersant in the particle size measurement of garenoxacin mesylate API using the Malvern Mastersizer—wet method .
  • Results: The Malvern particle size wet dispersion measurement method developed and validated for garenoxacin mesylate API is simple and robust .

3. Treatment of Respiratory Tract Infections

  • Summary of Application: Garenoxacin mesylate exerts potent effects on respiratory tract infections, particularly infections caused by penicillin or fluoroquinolone-resistant S. pneumoniae .
  • Methods of Application: The specific methods of application are not detailed in the source .
  • Results: The specific results or outcomes are not detailed in the source .

Safety And Hazards

When handling Garenoxacin mesylate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . Adequate ventilation should be ensured and all sources of ignition should be removed .

properties

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-1-methyl-2,3-dihydro-1H-isoindol-5-yl]-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20F2N2O4.CH4O3S.H2O/c1-11-15-5-2-12(8-13(15)9-26-11)16-6-7-17-19(21(16)31-23(24)25)27(14-3-4-14)10-18(20(17)28)22(29)30;1-5(2,3)4;/h2,5-8,10-11,14,23,26H,3-4,9H2,1H3,(H,29,30);1H3,(H,2,3,4);1H2/t11-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGTHEWGRXUAFKF-NVJADKKVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C2=C(CN1)C=C(C=C2)C3=C(C4=C(C=C3)C(=O)C(=CN4C5CC5)C(=O)O)OC(F)F.CS(=O)(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26F2N2O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048644
Record name Garenoxacin mesylate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

540.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Garenoxacin mesylate

CAS RN

223652-90-2
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223652-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Garenoxacin mesylate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223652902
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Garenoxacin mesylate hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Quinolinecarboxylic acid, 1-cyclopropyl-8-(difluoromethoxy)-7-[(1R)-2,3-dihydro-1-methyl-1H-isoindol-5-yl]-1,4-dihydro-4-oxo-, methanesulfonate, hydrate (1:1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.130.130
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GARENOXACIN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OXI6EF55FR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Garenoxacin mesylate
Reactant of Route 2
Garenoxacin mesylate
Reactant of Route 3
Garenoxacin mesylate
Reactant of Route 4
Garenoxacin mesylate
Reactant of Route 5
Reactant of Route 5
Garenoxacin mesylate
Reactant of Route 6
Garenoxacin mesylate

Citations

For This Compound
55
Citations
H Takagi, K Tanaka, H Tsuda, H Kobayashi - International journal of …, 2008 - Elsevier
… Garenoxacin mesylate hydrate (GRN) is a novel oral des-fluoro(6) quinolone with potent antimicrobial activity against common respiratory pathogens, including resistant strains. It has …
Number of citations: 41 www.sciencedirect.com
A Edlabadkar, A Rajput - Eurasian J. Anal. Chem, 2018 - ascn.kkwagh.edu.in
Garenoxacin Mesylate (GRN) is a quinolone antibacterial agent for the management of bacterial illness. The established method illustrates a development of simple, specific and robust …
Number of citations: 3 ascn.kkwagh.edu.in
AP Edlabadkar, AP Rajput - Der Pharmacia Lettre, 2016 - ascn.kkwagh.edu.in
… Garenoxacin Mesylate is used in the treatment of certain … as solvent to determine Garenoxacin Mesylate in bulk and in … In all the proposed methods, Garenoxacin Mesylate followed …
Number of citations: 2 ascn.kkwagh.edu.in
H GarG, PH Katke… - Journal of Clinical & …, 2018 - search.ebscohost.com
… surveillance study on garenoxacin mesylate in the treatment of … safety profile of garenoxacin mesylate across eight established … a single daily dose of garenoxacin mesylate 2×200 mg …
Number of citations: 0 search.ebscohost.com
AP Edlabadkar, AP Rajput - Asian Journal of Pharmaceutical …, 2018 - ascn.kkwagh.edu.in
… was determined by examining Garenoxacin mesylate standard and Garenoxacin mesylate extracted from the tablet formulation. The spot for Garenoxacin mesylate in sample was …
Number of citations: 2 ascn.kkwagh.edu.in
AB Panchal, BR Patel, JG Patel… - … of Pharmacy & Life …, 2017 - search.ebscohost.com
… The proposed stability indicating RP-HPLC method is specific, linear, precise and accurate, so this method can be successfully applied for the estimation of Garenoxacin mesylate in the …
Number of citations: 1 search.ebscohost.com
Y Kawakami, S Mitsui, K Oka - J Clin Exp Dermatol Res, 2017 - researchgate.net
A 64-year-old woman took Garenoxacin Mesylate Hydrate (GRN) 400 mg and several drugs for the treatment of upper respiratory tract infection. Two and a half hours later and soon …
Number of citations: 0 www.researchgate.net
M Takahashi, K Takahashi, K Ogawa… - Supportive Care in …, 2019 - Springer
… The purpose of this study was to compare the efficacy of the pre-prescription of garenoxacin mesylate hydrate (GRNX) with that of moxifloxacin hydrochloride (MFLX) in the …
Number of citations: 5 link.springer.com
T Homma, T Kawahara, H Mikuni, T Uno… - International archives of …, 2019 - karger.com
… Objective:To determine whether garenoxacin mesylate hydrate (GRNX) added to the standard care for bacterial infection-induced acute exacerbation of asthma or COPD in adults has …
Number of citations: 4 karger.com
T Nakamura, H Fukuda, Y Morita, K Soumi… - The Journal of …, 2003 - jstage.jst.go.jp
… Garenoxacin mesylate, trovafloxacin mesylate and GABA were dissolved in distilled water. Ciprofloxacin, norfloxacin and ofloxacin were dissolved as hydrochloric acid salts in distilled …
Number of citations: 19 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.